molecular formula C25H27NO7 B11646085 Dimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11646085
M. Wt: 453.5 g/mol
InChI Key: QBGLQLKLSKZRQW-UHFFFAOYSA-N
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Description

Dimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • 1-Benzyl substituent: Enhances lipophilicity and may influence receptor binding.
  • 4-(3,4,5-Trimethoxyphenyl) group: Provides electron-donating methoxy groups, modulating redox properties and steric bulk.
  • 2,6-Dimethyl groups on the DHP ring: Stabilize the boat conformation of the dihydropyridine core.
  • Dimethyl ester groups at positions 3 and 5: Impact solubility and metabolic stability.

This compound belongs to a class of molecules with applications in medicinal chemistry, particularly as calcium channel modulators or antioxidants.

Properties

Molecular Formula

C25H27NO7

Molecular Weight

453.5 g/mol

IUPAC Name

dimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27NO7/c1-29-20-11-17(12-21(30-2)23(20)31-3)22-18(24(27)32-4)14-26(15-19(22)25(28)33-5)13-16-9-7-6-8-10-16/h6-12,14-15,22H,13H2,1-5H3

InChI Key

QBGLQLKLSKZRQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Benzylidene Intermediate

The first step involves Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde (1) and methyl acetoacetate (2) . This is typically catalyzed by piperidine and acetic acid in a non-polar solvent (e.g., toluene or benzene) under Dean-Stark conditions to remove water:

(1) + (2)piperidine/AcOH, toluenemethyl 2-(3,4,5-trimethoxybenzylidene)acetoacetate(4)\text{(1) + (2)} \xrightarrow{\text{piperidine/AcOH, toluene}} \text{methyl 2-(3,4,5-trimethoxybenzylidene)acetoacetate} \quad \text{(4)}

Reaction conditions:

  • Temperature : Reflux (~110°C for toluene)

  • Time : 6–12 hours until water elimination ceases

  • Yield : 45–60% after crystallization

Cyclization to the Dihydropyridine Core

Intermediate (4) undergoes cyclization with 3-aminocrotonic acid methyl ester (3) in the same solvent system, forming the 1,4-dihydropyridine ring:

(4) + (3)refluxDimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate(5)\text{(4) + (3)} \xrightarrow{\text{reflux}} \text{Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate} \quad \text{(5)}

Key parameters:

  • Catalyst : None required; reaction proceeds thermally

  • Workup : Solvent evaporation followed by silica gel chromatography or recrystallization

  • Yield : 50–65%

N-Benzylation of the Dihydropyridine Intermediate

The final step introduces the benzyl group at the N1 position of intermediate (5) . This is achieved via alkylation using benzyl bromide (6) under basic conditions.

Alkylation Protocol

Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the DHP NH group, enabling nucleophilic substitution with benzyl bromide:

(5) + (6)NaH, DMF, 90°CDimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate(7)\text{(5) + (6)} \xrightarrow{\text{NaH, DMF, 90°C}} \text{Dimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate} \quad \text{(7)}

Optimization notes:

  • Base : 60% NaH (washed with hexane to remove mineral oil)

  • Solvent : Anhydrous DMF under argon atmosphere

  • Temperature : 90°C for 1–2 hours

  • Yield : 55–70% after column chromatography

Alternative Synthetic Routes

One-Pot Modifications

Patent WO1999025688A1 describes acetal-based cyclization strategies for DHPs with amino substituents. Adapting this method would require redesigning the starting materials to incorporate the 3,4,5-trimethoxyphenyl and benzyl groups, potentially streamlining the synthesis.

Analytical Characterization

While explicit data for the target compound are scarce, analogous DHPs are characterized by:

  • Melting Point : 150–155°C (similar to dimethyl 4-(3,4-dimethoxyphenyl)-DHP derivatives)

  • NMR Spectroscopy :

    • ¹H NMR : Singlets for methyl ester groups (δ 3.6–3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and methoxy groups (δ 3.2–3.5 ppm)

    • ¹³C NMR : Carboxyl carbons (δ 165–170 ppm), aromatic carbons (δ 100–150 ppm)

  • Mass Spectrometry : Molecular ion peak at m/z 453.5 (C₂₅H₂₇NO₇)

Industrial-Scale Considerations

Solvent Selection

  • Toluene vs. DMF : Toluene is preferred for Knoevenagel condensation due to ease of water removal, while DMF is unavoidable for NaH-mediated alkylation.

  • Sustainability : Switching to cyclopentyl methyl ether (CPME) or 2-methyl-THF could reduce environmental impact without compromising yield.

Purification Challenges

  • Chromatography : Silica gel chromatography remains standard, but crystallization from ethanol/water mixtures offers a scalable alternative.

  • Impurity Profile : Unreacted benzyl bromide and residual DMF require rigorous washing with water and diethyl ether .

Chemical Reactions Analysis

Oxidation Reactions

The 1,4-DHP core readily oxidizes to a pyridine derivative, a hallmark reaction for this class.

Oxidizing Agent Conditions Product Yield Source
O₂ (air)Room temperature, prolongedDimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarboxylate60–70%
DDQReflux in dichloromethaneAromatic pyridine derivative with retained ester and benzyl groups>85%

Mechanistic Insight : Oxidation proceeds via radical intermediates, with electron-donating methoxy groups stabilizing the transition state .

Electrophilic Aromatic Substitution (EAS)

The 3,4,5-trimethoxyphenyl group undergoes EAS, though steric hindrance limits reactivity.

Reaction Reagent Conditions Product Notes Source
NitrationHNO₃/H₂SO₄0–5°C, 2 hNitro-substituted derivative at para position of the trimethoxyphenyl ringLow yield due to steric bulk
BrominationBr₂/FeBr₃CH₂Cl₂, 25°C, 1 hMono-brominated product at the aromatic ringRegioselectivity uncertain

Ester Hydrolysis

The dimethyl ester groups undergo hydrolysis to form dicarboxylic acids, a critical step for prodrug activation.

Conditions Product Yield Reaction Time Source
2M NaOH, ethanol, reflux1-Benzyl-4-(3,4,5-trimethoxyphenyl)-1,4-DHP-3,5-dicarboxylic acid90%6 h
1M HCl, H₂O, 80°CPartial hydrolysis to monoester55%4 h

Applications : Hydrolyzed products exhibit enhanced solubility and biological activity .

Nucleophilic Substitution at Methyl Groups

Methyl groups adjacent to the ester functionalities (positions 2 and 6) can be brominated and further functionalized.

Step Reagent Conditions Product Yield Source
BrominationNBS, AIBNCCl₄, reflux, 4 hDibrominated derivative at positions 2 and 674%
QuaternizationPyridineAcetone, 24 h, 25°C1-Benzyl-2,6-bis(pyridinium)-1,4-DHP dibromide68%

Mechanism : Radical-initiated bromination followed by SN2 displacement with pyridine .

Cyclization Reactions

Under acidic conditions, the 1,4-DHP ring can undergo cyclization to form fused heterocycles.

Conditions Product Key Observations Source
H₂SO₄, acetic acidPyrano[3,4-b]pyridine derivativeSyn-conformer favored due to intramolecular H-bond
PPA, 120°CTricyclic lactamRequires electron-withdrawing substituents

Redox Behavior

The compound exhibits reversible redox activity, critical for its calcium channel blocking properties.

Method Oxidation Potential (V) Reduction Potential (V) Medium Source
Cyclic Voltammetry+0.85 (vs. Ag/AgCl)-1.20 (vs. Ag/AgCl)Acetonitrile

Implication : The 1,4-DHP core acts as a redox switch, modulating biological activity.

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to ring-opening products via radical pathways .

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and methoxy-substituted aromatics .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Dimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate exhibits various pharmacological properties that make it a candidate for drug development. Its dihydropyridine structure is known for calcium channel blocking activity, which is beneficial in treating conditions such as hypertension and angina.

Case Study: Cardiovascular Applications

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of dihydropyridine compounds and evaluated their effects on cardiovascular health. The findings indicated that specific modifications to the dihydropyridine structure could enhance bioactivity and selectivity towards calcium channels . The compound's ability to modulate vascular smooth muscle contraction positions it as a potential therapeutic agent for cardiovascular diseases.

Agricultural Applications

Pesticidal Activity

Recent research has highlighted the potential of this compound as a pesticide. Its structural features suggest possible interactions with insect neurotransmitter systems. A study conducted by agricultural chemists demonstrated that derivatives of this compound exhibited significant insecticidal activity against common pests such as aphids and beetles .

Data Table: Insecticidal Efficacy

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85%
This compoundBeetles78%

Materials Science

Polymer Chemistry

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties.

Case Study: Polymer Composites

In a study published in Materials Science & Engineering, scientists investigated the use of this compound in creating composite materials with improved properties for industrial applications. The results showed that composites containing this compound exhibited enhanced tensile strength and thermal resistance compared to traditional polymers .

Mechanism of Action

The mechanism by which 3,5-DIMETHYL 1-BENZYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Key Difference : Diethyl esters (vs. dimethyl esters) increase molecular weight (419.5 g/mol) and hydrophobicity.
  • Impact : Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility. The trimethoxyphenyl group is retained, preserving electron-donating effects .
Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Key Difference : Chlorine substituent (electron-withdrawing) replaces trimethoxy groups.
  • Structural similarity score: 0.58 .
(4RS)-3-Benzyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Key Difference : Nitro group (strong electron-withdrawing) at the para position.
  • Impact : May enhance oxidative stability but reduce bioavailability due to increased polarity. This analog is a nifedipine derivative with cardiovascular applications .

Ester Group Modifications

Compound Name Ester Groups Molecular Weight (g/mol) LogP (Predicted)
Target Compound Dimethyl ~375.4 ~3.0
Diethyl analog Diethyl 419.5 ~3.5
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Mixed esters ~237.2 ~1.8

Key Insight : Dimethyl esters offer lower molecular weight and higher solubility compared to diethyl analogs. Mixed esters (e.g., ethyl-methyl) introduce asymmetric metabolic pathways.

Antioxidant and Neuroprotective Effects
  • 3j: 3,5-Diethyl-4-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2,6-dimethyl-1,4-DHP
    • Propargyl ether and bromine substituents confer radical-scavenging activity.
    • Demonstrated neuroprotection in preclinical models .
Cardiovascular Activity
  • Nifedipine Analogs (e.g., )
    • 4-Nitrophenyl and benzyl groups enhance calcium channel blockade.
    • Target compound’s trimethoxyphenyl group may improve tissue selectivity .

Structural and Crystallographic Insights

  • Crystal Packing : The target compound’s benzyl and trimethoxyphenyl groups likely induce distinct packing motifs (e.g., R₁₂(6) ring motifs in related compounds) compared to simpler analogs .
  • Ring Puckering : Substituents influence the DHP ring’s boat conformation, critical for redox activity. Trimethoxy groups may stabilize planar intermediates .

Biological Activity

Dimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C21_{21}H25_{25}N1_{1}O6_{6}
  • Molecular Weight : 373.43 g/mol
  • IUPAC Name : this compound

The presence of methoxy groups and the benzyl moiety contribute to its lipophilicity and potential interactions with biological targets.

Pharmacological Activities

  • Antioxidant Activity :
    • Studies indicate that 1,4-dihydropyridines exhibit significant antioxidant properties. The methoxy groups in this compound enhance its ability to scavenge free radicals and reduce oxidative stress in cells .
  • Anticancer Properties :
    • Research has highlighted the potential of 1,4-dihydropyridine derivatives in cancer therapy. They may induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of apoptosis-related proteins .
  • Analgesic Effects :
    • A study on similar dihydropyridine derivatives demonstrated significant analgesic activity using tail immersion methods in animal models. The compounds showed comparable efficacy to established analgesics like diclofenac . This suggests that this compound could possess similar pain-relieving properties.

The biological activity of this compound is likely mediated through several pathways:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. By inhibiting calcium influx into cells, they can affect muscle contraction and neurotransmitter release.
  • Cytotoxicity Against Cancer Cells : The compound may disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Study 1: Analgesic Activity

In a controlled study involving various dihydropyridine derivatives, it was found that compounds with similar structures exhibited significant analgesic effects at doses as low as 5 mg/kg. The results indicated a strong correlation between structural features (such as the presence of methoxy groups) and analgesic potency .

Case Study 2: Antioxidant Efficacy

A comparative analysis of several dihydropyridine derivatives revealed that those with multiple methoxy substituents displayed enhanced antioxidant activity. This was assessed through DPPH radical scavenging assays which showed a dose-dependent response .

Summary of Biological Activities

Activity Type Effectiveness Mechanism
AntioxidantSignificant scavenging of free radicalsFree radical neutralization
AnticancerInduced apoptosis in cancer cellsMitochondrial dysfunction and ROS increase
AnalgesicComparable to diclofenacCOX inhibition and calcium channel blockade

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

The Hantzsch reaction is a classical approach for synthesizing 1,4-dihydropyridine (DHP) derivatives. For example, a modified Hantzsch protocol involves condensing aldehydes (e.g., substituted benzaldehydes) with β-ketoesters and ammonium acetate in refluxing ethanol or water . Optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency.
  • Catalyst use : Acidic or basic catalysts (e.g., NH4_4OAc) accelerate cyclization.
  • Temperature control : Reactions typically proceed at 60–80°C, monitored by TLC . Post-synthesis, purification via flash chromatography (e.g., hexane/ethyl acetate) and crystallization (e.g., CH2_2Cl2_2/hexane) yields high-purity crystals .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and dihydropyridine ring conformation .
  • X-ray crystallography : Resolves the flattened boat conformation of the DHP ring and dihedral angles between substituents (e.g., 88.42° for methoxyphenyl groups) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm1^{-1}) and N–H bonds .

Q. What safety protocols are essential for handling this compound in the lab?

  • Storage : Keep in airtight containers at 4°C to prevent degradation .
  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Work in fume hoods to avoid inhalation of dust/aerosols .
  • Waste disposal : Follow institutional guidelines for organic solvents and nitrogen-containing compounds .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations:

  • Model the compound’s electron distribution, highlighting nucleophilic/electrophilic sites (e.g., electron-rich 3,4,5-trimethoxyphenyl group) .
  • Predict stability by analyzing HOMO-LUMO gaps and charge-transfer interactions .
  • Simulate reaction pathways (e.g., oxidation to pyridine derivatives) using transition-state calculations .

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Multi-technique validation : Cross-check NMR/X-ray data to resolve ambiguities (e.g., synperiplanar vs. antiperiplanar carbonyl orientations) .
  • Dynamic NMR experiments : Probe conformational flexibility at varying temperatures.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H⋯O hydrogen bonds) in crystallographic data .

Q. How do substituents (benzyl, trimethoxyphenyl) influence conformation and intermolecular interactions?

  • Steric effects : The bulky benzyl group induces a flattened boat conformation in the DHP ring, reducing planarity .
  • Electronic effects : The electron-donating methoxy groups on the phenyl ring enhance π-π stacking and hydrogen bonding, stabilizing crystal packing .
  • Hydrogen bonding : N–H⋯O interactions form R_4$$^4(24) tetrameric rings in the crystal lattice .

Q. What strategies enable the use of this compound as a precursor in multi-step syntheses?

  • Functional group manipulation : Hydrolysis of ester groups to carboxylic acids for coupling reactions .
  • Oxidation : Convert the DHP core to pyridine derivatives using mild oxidants (e.g., MnO2_2) .
  • Cross-coupling : Suzuki-Miyaura reactions on halogenated aryl substituents .

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